![molecular formula C17H10Cl3N5O B2506600 3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893916-02-4](/img/structure/B2506600.png)
3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antimicrobial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions and the use of various reagents to introduce different substituents onto the core structure. For instance, oxidative cyclization has been employed to synthesize 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines using iodobenzene diacetate in methanol . Similarly, chlorosulfonation and reactions with chlorosulfonic acid in the presence of thionyl chloride have been used to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. X-ray diffraction has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration, bond lengths, and angles . The presence of substituents like chlorophenyl groups can influence the overall shape and electronic distribution within the molecule, which in turn can affect its biological activity.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including cyclization, chlorination, and aminisation, to yield new compounds with potential biological activities . The reactivity of these compounds towards different reagents, such as aldehydes, thioglycolic acid, and amines, has been studied, leading to the formation of a variety of substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to confirm the chemical structures of synthesized compounds . The presence of halogen substituents, such as chloro groups, can affect the lipophilicity and, consequently, the biological activity of these molecules .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Organic Synthesis
Researchers have extensively explored the synthesis and reactivity of triazolo[4,5-d]pyrimidin-7-ones, focusing on their heteroaromatization and the development of novel pyrimidine derivatives. For instance, El-Agrody et al. (2001) demonstrated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones through reactions involving chlorophenyl derivatives, showcasing their potential in creating diverse organic compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Antimicrobial and Antimalarial Research
The structure of compounds related to 3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been investigated for their potential in antimicrobial and antimalarial applications. Werbel et al. (1973) explored the synthesis and antimalarial effects of triazolo[1,5-a]pyrimidines, demonstrating their activity against P. berghei in mice and highlighting the potential for developing new antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antibacterial and Antitumor Activity
Compounds synthesized from chlorophenyl and dichlorophenyl derivatives have shown significant antibacterial and antitumor activities. Prasanna Kumara et al. (2013) reported the synthesis of new triazolo[4,3-c]pyrimidines with variable and modest activities against clinically isolated strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Prasanna Kumara, Mohana, & Mallesha, 2013). Additionally, Hafez and El-Gazzar (2009) investigated substituted triazolo[4,3-a]pyrimidin-6-sulfonamides, finding that some compounds demonstrated inhibitory effects on the growth of cancer cell lines, further indicating the therapeutic potential of these structures (Hafez & El-Gazzar, 2009).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of derivatives have been a subject of interest for understanding the molecular geometry and potential applications in materials science. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing its structure through X-ray diffraction and highlighting the importance of molecular interactions in crystal formation (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-3-5-13(6-4-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-2-12(19)7-14(10)20/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFHFVPBXCRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

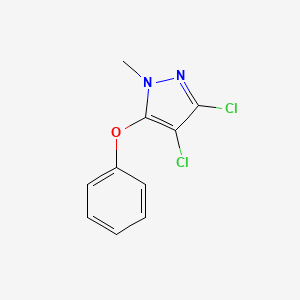
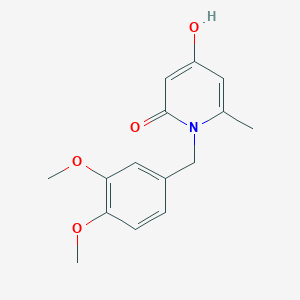
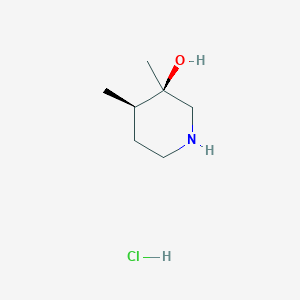
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
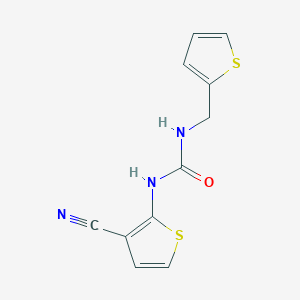
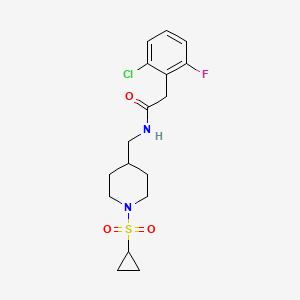

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
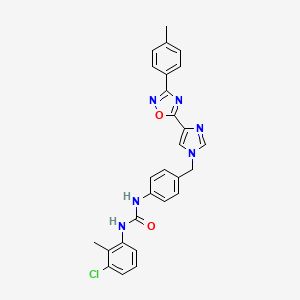


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)